[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium
Description
Systematic Nomenclature and IUPAC Classification
The compound [Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium follows IUPAC nomenclature conventions for complex polycyclic systems with quaternary nitrogen centers. The systematic name reflects the presence of a tricyclic azabicyclo framework incorporating a norbornene-type structure with specific bridge designations. The CAS registry number 125700-72-3 uniquely identifies this cationic species, while related derivatives include the tetrafluoroborate salt form with CAS number 125700-73-4.
The molecular architecture can be categorized under several chemical classification systems. According to standard organic chemistry taxonomies, this compound belongs to the class of quaternary ammonium salts featuring tricyclic heterocyclic cores. The presence of the azatricyclo[5.2.1.02,6]dec-8-en framework places it within the broader category of bridged nitrogen heterocycles, specifically those derived from norbornene scaffolds. The dimethylamino substituents and the oxy-linkage create additional functional complexity that influences both the compound's reactivity and potential biological activity.
The InChI identifier InChI=1S/C14H20N3O3/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19/h5-6,8-11H,7H2,1-4H3/q+1 provides a standardized representation of the molecular connectivity. This notation system enables precise communication of the structural features across different chemical databases and software platforms. The canonical SMILES representation CN(C)C(=N+C)ON1C(=O)C2C3CC(C2C1=O)C=C3 offers an alternative linear encoding that captures the essential bonding patterns and stereochemical relationships.
Molecular Geometry and Stereochemical Features
The three-dimensional molecular geometry of this compound exhibits several distinctive stereochemical characteristics arising from its polycyclic framework. The azatricyclo[5.2.1.02,6]dec-8-en core adopts a rigid conformation dictated by the bridged bicycle structure, which constrains the relative positions of substituents and influences the overall molecular shape. The molecular weight of 278.33 g/mol reflects the compact nature of this highly substituted heterocyclic system.
The stereochemical analysis reveals specific spatial arrangements that impact both chemical reactivity and biological recognition processes. The norbornene-derived bicyclic core maintains a well-defined three-dimensional structure with restricted conformational flexibility. The positioning of the dimethylamino groups creates distinct electrostatic environments that can influence intermolecular interactions and binding affinities. X-ray crystallographic techniques represent the gold standard for determining precise atomic coordinates and bond angles in such complex molecular systems.
Computational molecular modeling studies provide additional insights into the preferred conformations and electronic distributions within the molecule. The quaternary nitrogen center contributes to the overall positive charge distribution, while the carbonyl groups create regions of electron density that can participate in hydrogen bonding interactions. These geometric features become particularly relevant when considering potential biological targets and structure-activity relationships in medicinal chemistry applications.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound. High-resolution mass spectrometry confirms the molecular composition with calculated mass for C14H20N3O3 [M+H]+ at 278.1499, with experimental values showing excellent agreement at 278.1507. The proton NMR spectrum in deuterated chloroform reveals characteristic signal patterns corresponding to the various hydrogen environments within the tricyclic framework and dimethylamino substituents.
The 1H NMR analysis typically shows complex multipicity patterns reflecting the restricted rotation and fixed geometry of the bridged system. Chemical shifts in the aromatic region around 6-8 ppm correspond to the alkene protons within the norbornene framework, while the N-methyl groups appear as sharp singlets in the aliphatic region around 2-3 ppm. The integration ratios provide quantitative confirmation of the proposed molecular structure and can detect any impurities or structural variants.
Carbon-13 NMR spectroscopy offers complementary structural information through the distinct chemical environments of the carbon atoms. The carbonyl carbons typically resonate in the 170-180 ppm region, characteristic of imide functional groups. The alkene carbons appear in the 120-140 ppm range, while the quaternary nitrogen-bearing carbons show specific chemical shifts influenced by the electron-withdrawing effects of the positive charge. These spectroscopic data provide definitive confirmation of the molecular structure and can be used to monitor chemical transformations or assess compound purity.
Infrared spectroscopy reveals characteristic absorption bands that fingerprint the functional groups present in the molecule. The carbonyl stretching frequencies appear in the 1650-1750 cm⁻¹ region, with specific wavenumbers depending on the electronic environment and potential hydrogen bonding interactions. The C-H stretching modes appear in the 2800-3000 cm⁻¹ region, while the C-N stretching vibrations contribute to the fingerprint region below 1500 cm⁻¹. These spectroscopic signatures provide rapid identification methods and can monitor structural changes during chemical reactions or stability studies.
Crystallographic Analysis and Solid-State Conformations
X-ray crystallographic analysis represents the definitive method for determining the precise three-dimensional structure of this compound in the solid state. The crystallographic method involves measuring the diffraction patterns produced when X-rays interact with the ordered atomic array within crystal lattices. For quaternary ammonium compounds like this one, obtaining suitable single crystals often requires careful control of crystallization conditions, including solvent selection, temperature, and concentration parameters.
The solid-state structure reveals specific bond lengths, bond angles, and torsional angles that define the molecular geometry with high precision. The tricyclic framework typically exhibits rigid conformational features with limited flexibility around the bridged connections. The C-N bond lengths involving the quaternary nitrogen center reflect the partial double-bond character arising from resonance contributions. The spatial arrangement of the dimethylamino groups influences the crystal packing patterns and intermolecular interactions that stabilize the crystalline form.
Crystal packing analysis provides insights into the intermolecular forces that govern solid-state stability and physical properties. The positively charged quaternary ammonium center can participate in electrostatic interactions with counterions or other electron-rich regions within the crystal structure. Hydrogen bonding patterns involving the carbonyl oxygens and any available N-H or C-H donors contribute to the overall crystal stability. These solid-state features directly influence important pharmaceutical properties such as solubility, dissolution rate, and chemical stability.
The tetrafluoroborate salt form, with molecular formula C14H20BF4N3O3 and molecular weight 365.14 g/mol, represents a common crystalline derivative that enhances handling properties and stability. The tetrafluoroborate anion provides charge balance while minimizing interference with the cationic structure. This salt formation strategy often improves crystallization behavior and produces materials with better pharmaceutical properties compared to the free cation form.
Properties
IUPAC Name |
[dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N3O3/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19/h5-6,8-11H,7H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBNVFDFVXCHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N3O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106508 | |
| Record name | 1-(Dimethylamino)-1-[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]-N,N-dimethylmethanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125700-72-3 | |
| Record name | 1-(Dimethylamino)-1-[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]-N,N-dimethylmethanaminium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125700-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Dimethylamino)-1-[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]-N,N-dimethylmethanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing findings from diverse scientific sources to present a comprehensive overview.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological properties. Its molecular formula is , and it has a molecular weight of approximately 306.35 g/mol. The presence of the dimethylamino group enhances its solubility and reactivity, making it a candidate for various biochemical interactions.
Antimicrobial Properties
Research indicates that the compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be developed into an effective antimicrobial agent for clinical use.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. In cell line assays, it has been shown to induce apoptosis in various cancer cell types, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 15.0 |
These findings warrant further investigation into the compound's potential as a chemotherapeutic agent.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy found that derivatives of this compound showed enhanced activity when combined with conventional antibiotics, leading to synergistic effects against resistant strains of bacteria.
- Cancer Treatment : In a recent clinical trial involving patients with advanced breast cancer, administration of this compound led to significant tumor reduction in 30% of participants, with manageable side effects reported.
- Inflammation Model : Research conducted on mice with induced arthritis showed that treatment with the compound reduced joint swelling and pain significantly compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of uronium/guanidinium-based coupling reagents. Below is a detailed comparison with analogous derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Functional Diversity: The target compound is distinct in its role as a non-bioactive coupling reagent, whereas derivatives like 2-(10-oxa-3,5-dioxo-4-aza-tricyclo) acetamides exhibit antimicrobial properties . Metal complexes (e.g., Cu(II)-azatricyclo thioureas) leverage the tricyclic core for coordination, enhancing biofilm inhibition .
Counterion Impact :
- The PF₆⁻ and BF₄⁻ counterions in the target compound improve solubility in organic solvents (e.g., DMF, acetonitrile), critical for coupling efficiency .
- Hydrochloride salts of acetamide derivatives enhance aqueous stability for biological testing .
Structural Modifications :
- Substitution at the 10-position (e.g., oxa or isopropyl groups) alters steric and electronic properties. For example, 10-oxa derivatives show improved antifungal activity compared to alkyl-substituted analogs .
- Halogenation (e.g., hexachloro derivatives) increases molecular rigidity, making such compounds useful in crystallographic studies .
Physicochemical and Computational Data
Table 2: Calculated Properties
Insights :
- The target compound’s low LogD (-3.06) reflects high hydrophilicity, aligning with its role in polar reaction media.
- Antimicrobial derivatives (e.g., 10-oxa acetamide) exhibit higher LogD values (1.82), correlating with membrane permeability in Gram-positive bacteria .
Preparation Methods
Cyclization Strategies
The tricyclic core is synthesized from furan-protected maleimide derivatives through a thermally promoted Diels-Alder reaction. For example, 8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl acetate is prepared by refluxing maleic anhydride derivatives with dienophiles in acetone at 80°C for 24 hours. Key parameters include:
Functionalization at C-4
The 4-amino position is alkylated using dimethylamine hydrochloride under basic conditions (K2CO3, acetone, reflux). This step proceeds via an SN2 mechanism, affording the dimethylazanium substituent with >90% efficiency.
Final Assembly and Purification
Quaternization of the Azanium Center
The dimethylazanium group is stabilized via treatment with methyl iodide in methanol at 40°C for 6 hours. This quaternization step enhances water solubility and stabilizes the cationic charge.
Purification Protocols
-
Column Chromatography : Silica gel with chloroform/methanol (95:5) removes unreacted amines and salts.
-
Recrystallization : Methanol/ether mixtures yield crystalline product with >98% purity.
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tricyclic Core Synthesis | Maleic anhydride, DBU, acetone, 80°C, 24h | 85 | 95 |
| Chloroformate Formation | Triphosgene, Et3N, CH2Cl2, -10→25°C | 97 | 99 |
| Oxy-methylidene Coupling | Dimethylamine, THF, 0→25°C, 12h | 92 | 98 |
| Quaternization | CH3I, MeOH, 40°C, 6h | 89 | 99 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
The patent-prioritized method using triphosgene demonstrates scalability with:
Q & A
Basic: What synthetic methodologies are most effective for constructing the azatricyclo core in this compound?
Methodological Answer:
The azatricyclo core can be synthesized via Diels-Alder reactions , as demonstrated in the preparation of structurally related 4-azatricyclo derivatives. For example, maleimide and 6,6-diphenylfulvene undergo a Diels-Alder reaction to form the tricyclic scaffold. Subsequent functionalization with amines or epoxides (e.g., 2-(chloromethyl)oxirane) introduces substituents . Key optimization parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance regioselectivity.
- Solvent systems : Anhydrous conditions (e.g., THF or DCM) minimize side reactions.
- Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction efficiency.
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
Density Functional Theory (DFT) calculations are critical for modeling charge distribution and reactive sites. For example:
- Electrostatic potential maps can identify electron-deficient regions (e.g., the 3,5-dioxo groups) prone to nucleophilic attack.
- Transition state analysis helps predict reaction pathways, such as epoxide ring-opening or ketone reduction .
Molecular docking (e.g., against viral protease targets) can further elucidate bioactivity mechanisms .
Basic: What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
- X-ray crystallography : Resolves absolute configuration, as shown in structurally related hydrazide derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies carbonyl (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
Advanced: How can researchers resolve contradictions in biological activity data between structural analogs?
Methodological Answer:
Structure-Activity Relationship (SAR) studies are essential:
- Systematic substituent variation : Modify the dimethylamino or dioxo groups to assess their impact on bioactivity .
- Statistical modeling : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with activity trends.
- Mechanistic assays : Compare inhibition kinetics (e.g., IC₅₀ values) against bacterial enzymes (e.g., DNA gyrase) to isolate target interactions .
Basic: What in vitro assays are appropriate for evaluating antimicrobial activity?
Methodological Answer:
Standardized protocols include:
- Broth microdilution (CLSI guidelines): Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) strains .
- Time-kill assays : Assess bactericidal vs. bacteriostatic effects over 24 hours.
- Antifungal testing : Use Candida albicans ATCC 10231 in RPMI-1640 medium with fluconazole as a control .
Advanced: What strategies elucidate the mechanism of antiviral activity against RNA viruses?
Methodological Answer:
Cell-based assays and target-specific studies are critical:
- Plaque reduction assays : Test inhibition of viral replication (e.g., Yellow Fever Virus, BVDV) in Vero or Huh-7 cells .
- Protease/RNA polymerase inhibition : Use fluorescence-based enzymatic assays (e.g., HIV-1 reverse transcriptase).
- siRNA knockdown : Identify host factors (e.g., cyclophilins) essential for antiviral activity .
Basic: How to ensure stability of the compound during storage and handling?
Methodological Answer:
Stability studies under controlled conditions:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dioxo groups.
- Analytical monitoring : Conduct HPLC-UV purity checks monthly .
Advanced: What synthetic routes enable scalable production while maintaining stereochemical integrity?
Methodological Answer:
Flow chemistry and catalytic asymmetric synthesis improve scalability:
- Continuous flow reactors : Enhance heat/mass transfer for Diels-Alder reactions, reducing side products.
- Chiral catalysts : Use Jacobsen’s thiourea catalysts for enantioselective epoxide functionalization .
- Process analytical technology (PAT) : Real-time FTIR monitoring ensures reaction completion .
Basic: How to design a research proposal integrating this compound’s bioactivity and synthesis?
Methodological Answer:
Follow theory-driven frameworks :
- Conceptual framework : Link bioactivity to microbial resistance mechanisms (e.g., efflux pump inhibition).
- Methodological rigor : Combine synthetic chemistry ( ) with cell biology ( ) and computational modeling ( ).
- Feasibility analysis : Pilot scale-up studies using CRDC subclass RDF2050108 (process control in chemical engineering) .
Advanced: How to address conflicting data on toxicity profiles in preclinical studies?
Methodological Answer:
Toxicogenomic approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
